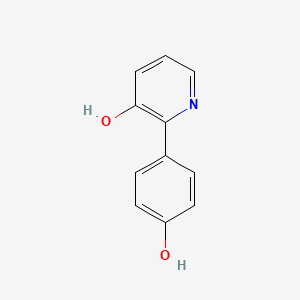

2-(4-Hydroxyphenyl)-3-hydroxypyridine, 95%

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. Unfortunately, the specific molecular structure analysis for “2-(4-Hydroxyphenyl)-3-hydroxypyridine, 95%” is not available in the searched resources .

Chemical Reactions Analysis

The chemical reactions involving “2-(4-Hydroxyphenyl)-3-hydroxypyridine, 95%” are not explicitly mentioned in the searched resources .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties for “2-(4-Hydroxyphenyl)-3-hydroxypyridine, 95%” are not available in the searched resources .

Scientific Research Applications

Enzyme Inhibition in Diabetes Management

This compound has been studied for its potential as an α-glucosidase inhibitor . It exhibits inhibitory activities on enzymes like maltase and sucrase, which are crucial in the management of postprandial hyperglycemia in diabetes patients . By delaying starch digestion and glucose absorption, it could be a significant contributor to diabetes treatment strategies.

Anti-Hyperglycemic Agent Development

The inhibitory effect of 2-(4-Hydroxyphenyl)-3-hydroxypyridine on α-glucosidase and maltase suggests its utility in developing anti-hyperglycemic agents. Such agents can help control blood sugar levels, particularly after meals, thereby managing the risk of diabetes complications .

Molecular Docking Studies

Molecular docking studies have shown that this compound can bind to the active site of enzymes through hydrogen-bond interactions. This is essential for understanding the molecular basis of enzyme inhibition and for the design of more effective inhibitors .

Kinetics Assay Development

The compound’s interaction with enzymes can be used to develop kinetics assays. These assays are vital for determining the potency and mechanism of action of new drugs, especially those targeting metabolic disorders like diabetes .

Fluorescence Spectroscopy

In fluorescence spectroscopy, 2-(4-Hydroxyphenyl)-3-hydroxypyridine can be used to study the conformational changes and binding dynamics of enzymes. This is important for drug discovery and understanding enzyme-substrate interactions .

Computational Simulation

Computational simulations using this compound can provide insights into the inhibition mechanisms of key digestive enzymes. This is crucial for the development of novel therapeutic agents for conditions such as diabetes mellitus .

Biochemical Studies

The compound’s effects on the structure and function of proteins and other macromolecules can be explored in biochemical studies. This includes examining the impact of modifications like chlorination on these biomolecules.

Physiological Research

In physiological research, 2-(4-Hydroxyphenyl)-3-hydroxypyridine can be used to study the body’s metabolic processes. This can lead to a better understanding of how certain compounds affect human physiology.

Mechanism of Action

Safety and Hazards

Future Directions

The future directions of a compound refer to its potential applications and research directions. The specific future directions for “2-(4-Hydroxyphenyl)-3-hydroxypyridine, 95%” are not available in the searched resources.

Relevant Papers

Several papers were found during the search, but none of them directly analyze “2-(4-Hydroxyphenyl)-3-hydroxypyridine, 95%”. They discuss related compounds and topics .

properties

IUPAC Name |

2-(4-hydroxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-9-5-3-8(4-6-9)11-10(14)2-1-7-12-11/h1-7,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHQOOVDJCKSFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60419912 | |

| Record name | 2-(4-HYDROXYPHENYL)-3-HYDROXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxyphenyl)-3-hydroxypyridine | |

CAS RN |

30820-92-9 | |

| Record name | 2-(4-Hydroxyphenyl)-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30820-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-HYDROXYPHENYL)-3-HYDROXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid](/img/structure/B6355354.png)